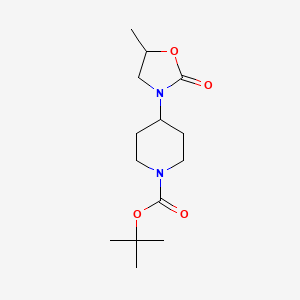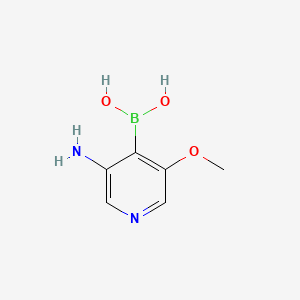
5-(bromomethyl)-3-(2-chlorophenyl)Isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(bromomethyl)-3-(2-chlorophenyl)Isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a bromomethyl group at the 5-position and a 2-chlorophenyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-3-(2-chlorophenyl)Isoxazole typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the isoxazole ring. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Attachment of 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced through a Suzuki coupling reaction between a boronic acid derivative of the 2-chlorophenyl group and a halogenated isoxazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition and bromination steps, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromomethyl group in 5-(bromomethyl)-3-(2-chlorophenyl)Isoxazole can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: The compound can also undergo reduction reactions, particularly at the isoxazole ring, leading to the formation of reduced isoxazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Reactions are typically carried out in aqueous or organic solvents under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). Reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or ether.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and various substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include reduced isoxazole derivatives.
科学的研究の応用
5-(bromomethyl)-3-(2-chlorophenyl)Isoxazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study various biological processes, particularly those involving enzyme-catalyzed reactions.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 5-(bromomethyl)-3-(2-chlorophenyl)Isoxazole depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can serve as a reactive site for covalent modification of target proteins, while the isoxazole ring can provide structural stability and specificity.
類似化合物との比較
Similar Compounds
5-(chloromethyl)-3-(2-chlorophenyl)Isoxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(bromomethyl)-3-(4-chlorophenyl)Isoxazole: Similar structure but with a 4-chlorophenyl group instead of a 2-chlorophenyl group.
5-(bromomethyl)-3-phenylIsoxazole: Similar structure but without the chlorine substituent on the phenyl ring.
Uniqueness
5-(bromomethyl)-3-(2-chlorophenyl)Isoxazole is unique due to the presence of both the bromomethyl and 2-chlorophenyl groups, which can impart specific reactivity and selectivity in chemical reactions. The combination of these substituents can also influence the compound’s physical and chemical properties, making it suitable for specific applications in medicinal chemistry and materials science.
特性
IUPAC Name |
5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-6-7-5-10(13-14-7)8-3-1-2-4-9(8)12/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWRVIHWVWKODF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)CBr)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697959 |
Source


|
| Record name | 5-(Bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196877-21-1 |
Source


|
| Record name | 5-(Bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














